BGC-20-1531

Descripción general

Descripción

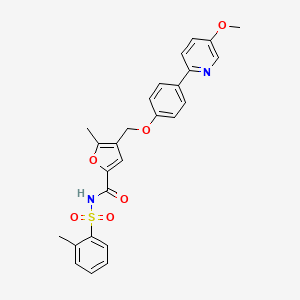

BGC-20-1531 base libre es un antagonista selectivo y potente del receptor de prostaglandina EP4. Ha mostrado potencial en la investigación de la migraña debido a su capacidad para inhibir los efectos de la prostaglandina E2 (PGE2) en arterias específicas . El compuesto tiene una fórmula molecular de C26H24N2O6S y un peso molecular de 492,54 g/mol .

Aplicaciones Científicas De Investigación

BGC-20-1531 base libre tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un compuesto herramienta para estudiar las interacciones del receptor de prostaglandina EP4.

Biología: Investigado por sus efectos en las vías de señalización celular que involucran la prostaglandina E2.

Medicina: Explorado por su potencial en el tratamiento de migrañas y otras condiciones relacionadas con la actividad de la prostaglandina E2.

Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos dirigidos a los receptores de prostaglandinas .

Mecanismo De Acción

BGC-20-1531 base libre ejerce sus efectos al antagonizar selectivamente el receptor de prostaglandina EP4. Este receptor participa en la mediación de los efectos de la prostaglandina E2, que incluye vasodilatación e inflamación. Al bloquear este receptor, this compound base libre puede inhibir estos efectos, convirtiéndolo en un posible agente terapéutico para afecciones como las migrañas .

Análisis Bioquímico

Biochemical Properties

BGC-20-1531 has a high affinity for the EP4 receptor, with Ki values of 11.7 nM for EP4 and >10,000 nM for EP2 and EP3 . It exhibits selectivity for EP4, showing less than 50% inhibition at 47 ion channels, cell-surface transporters, enzymes, and nuclear receptors at a concentration of 10 μM .

Cellular Effects

This compound antagonizes PGE2-induced cAMP accumulation in a dose-dependent manner in HEK293 EBNA cells that stably express human EP4 receptors . It also reverses PGE2-induced vasorelaxation in human middle cerebral and middle meningeal arterial rings .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the EP4 receptor, thereby inhibiting the action of PGE2. This results in a decrease in cAMP accumulation and vasorelaxation .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de BGC-20-1531 base libre implica múltiples pasos, incluyendo la formación de intermediarios clave y sus reacciones subsecuentes bajo condiciones controladas. La ruta sintética detallada es propietaria y generalmente implica el uso de solventes orgánicos, catalizadores y temperaturas y tiempos de reacción específicos .

Métodos de Producción Industrial

La producción industrial de this compound base libre se escala a partir de la síntesis de laboratorio. Involucra la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. El proceso incluye pasos de purificación como cristalización y cromatografía para aislar el producto deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones

BGC-20-1531 base libre se somete a varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Se emplean reactivos como halógenos y nucleófilos en reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos .

Comparación Con Compuestos Similares

Compuestos Similares

BGC-20-1531 clorhidrato: Una forma de sal de this compound base libre con mejor solubilidad y estabilidad en agua.

Otros antagonistas del receptor de prostaglandina EP4: Compuestos como GW-627368X y ONO-AE3-208 también se dirigen al receptor EP4, pero pueden diferir en potencia y selectividad.

Singularidad

This compound base libre es único debido a su alta selectividad y potencia para el receptor de prostaglandina EP4. Su potencial en la investigación de la migraña lo diferencia de otros compuestos similares .

Propiedades

IUPAC Name |

4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O6S/c1-17-6-4-5-7-25(17)35(30,31)28-26(29)24-14-20(18(2)34-24)16-33-21-10-8-19(9-11-21)23-13-12-22(32-3)15-27-23/h4-15H,16H2,1-3H3,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDVRRPNWPOPGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(O2)C)COC3=CC=C(C=C3)C4=NC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186532-61-5 | |

| Record name | BGC-20-1531 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186532615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of BGC20-1531 and its potential therapeutic implication?

A1: BGC20-1531 acts as a potent and selective antagonist of the Prostaglandin E2 receptor subtype 4 (EP4 receptor) [, ]. This receptor subtype is implicated in prostaglandin E2 (PGE2)-induced cerebral vasodilation, a key contributor to migraine pain. By blocking EP4 receptors, BGC20-1531 is hypothesized to inhibit this vasodilation and potentially offer a novel treatment for migraine headaches [].

Q2: What evidence suggests a link between EP4 receptor antagonism and migraine treatment?

A2: Research suggests that EP4 receptors play a role in PGE2-induced cerebral vascular dilation, a process thought to contribute significantly to migraine pain []. BGC20-1531, by antagonizing EP4 receptors, aims to counteract this dilation. Furthermore, a human model of headache utilizing PGE2 was employed to study the pharmacological effects of BGC20-1531, supporting its potential role in migraine treatment [].

Q3: How does the structure of BGC20-1531 relate to its activity as an EP4 receptor antagonist?

A3: While specific structure-activity relationship (SAR) data for BGC20-1531 is limited in the provided abstracts, its development involved a transition from virtual screening to clinical research, implying that structural modifications were likely explored to optimize its potency and selectivity for the EP4 receptor []. Further investigation into published literature or patents related to BGC20-1531 could reveal specific SAR insights.

Q4: What is the broader context of prostaglandins and their receptors in migraine research?

A5: Prostaglandins, particularly PGE2, are recognized as crucial mediators of inflammation and pain, both of which are central to migraine pathogenesis. Research has focused on understanding the specific roles of different prostaglandin receptors in migraine, with EP4 emerging as a potential target []. Investigating the broader landscape of prostaglandin receptor antagonists, including those targeting other subtypes, could offer further insights into potential migraine therapies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.